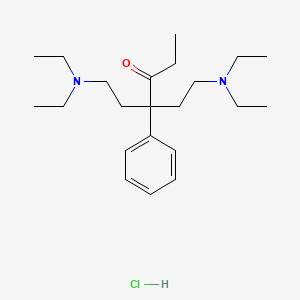
Silane,fluorotris(3,5,5-trimethylhexyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoro-tris(3,5,5-trimethylhexyl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to a fluorine atom and three 3,5,5-trimethylhexyl groups.
Méthodes De Préparation
The synthesis of fluoro-tris(3,5,5-trimethylhexyl)silane typically involves the reaction of a silicon precursor with 3,5,5-trimethylhexyl groups and a fluorinating agent. One common method includes the use of chlorosilanes as starting materials, which react with 3,5,5-trimethylhexyl magnesium bromide (Grignard reagent) to form the desired product. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Fluoro-tris(3,5,5-trimethylhexyl)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the fluorine atom with alkoxy or amino groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different silicon-containing products. Common oxidizing agents include hydrogen peroxide and peracids, while reducing agents may include lithium aluminum hydride.
Applications De Recherche Scientifique
Fluoro-tris(3,5,5-trimethylhexyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules and surfaces to study biological interactions and processes.
Mécanisme D'action
The mechanism by which fluoro-tris(3,5,5-trimethylhexyl)silane exerts its effects depends on the specific applicationThese interactions can influence the reactivity, stability, and overall behavior of the compound in various chemical and biological systems .
Comparaison Avec Des Composés Similaires
Fluoro-tris(3,5,5-trimethylhexyl)silane can be compared with other organosilicon compounds, such as:
Trimethylsilyl Fluoride: Similar in having a silicon-fluorine bond but lacks the bulky 3,5,5-trimethylhexyl groups, resulting in different reactivity and applications.
Triethylsilyl Fluoride: Another organosilicon compound with a silicon-fluorine bond but with ethyl groups instead of 3,5,5-trimethylhexyl groups, leading to variations in steric and electronic properties.
Fluoro-tris(trimethylsilyl)silane:
Fluoro-tris(3,5,5-trimethylhexyl)silane stands out due to its unique combination of a silicon-fluorine bond and bulky 3,5,5-trimethylhexyl groups, which impart distinct properties and applications compared to other similar compounds.
Propriétés
Numéro CAS |
3800-91-7 |
|---|---|
Formule moléculaire |
C27H57FSi |
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
fluoro-tris(3,5,5-trimethylhexyl)silane |
InChI |
InChI=1S/C27H57FSi/c1-22(19-25(4,5)6)13-16-29(28,17-14-23(2)20-26(7,8)9)18-15-24(3)21-27(10,11)12/h22-24H,13-21H2,1-12H3 |
Clé InChI |
DOVZSAPEEYIGFE-UHFFFAOYSA-N |
SMILES canonique |
CC(CC[Si](CCC(C)CC(C)(C)C)(CCC(C)CC(C)(C)C)F)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)

![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
![4-Methyl-2-[[2-(2,3,4,6-tetrachlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B14002440.png)

![Thieno[2,3-b]pyrazine-6-carboxylic acid, 7-amino-, ethyl ester, 1-oxide](/img/structure/B14002452.png)



![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)

